Methyl 3-ethyl-2-hydroxybenzoate

Vue d'ensemble

Description

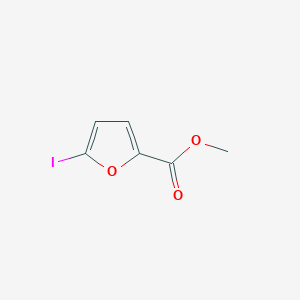

“Methyl 3-ethyl-2-hydroxybenzoate” is an ester derived from a benzoic acid. The “methyl” part indicates a methyl group (-CH3) attached to the oxygen in the ester functional group. The “3-ethyl-2-hydroxy” part suggests that an ethyl group (-C2H5) and a hydroxyl group (-OH) are attached to the benzene ring of the benzoic acid .

Molecular Structure Analysis

The molecule likely has a benzene ring (due to the “benzoate” part of the name) with a methyl ester group, an ethyl group, and a hydroxyl group attached to it. The positions of these groups would be determined by the numbering in the name .Chemical Reactions Analysis

Esters, including “Methyl 3-ethyl-2-hydroxybenzoate”, can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also react with bases to form carboxylate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often liquids at room temperature. They are less dense than water and many are soluble in organic solvents .Applications De Recherche Scientifique

Medicine: Antimicrobial Agent

Methyl 3-ethyl-2-hydroxybenzoate: is explored in medical research for its antimicrobial properties. It’s structurally related to parabens, which are widely used as preservatives in pharmaceutical products . The compound’s efficacy against bacteria and fungi makes it a candidate for inclusion in topical medications and as a preservative in various pharmaceutical formulations.

Agriculture: Pesticide and Plant Protection

In agriculture, similar compounds are used as biopesticidesMethyl 3-ethyl-2-hydroxybenzoate could potentially serve as an environmentally safe insecticide, with modes of action such as being a contact toxicant, fumigant, or repellent . Its role in protecting crops from pests is a vital area of research, contributing to sustainable agriculture practices.

Food Industry: Food Preservative

The food industry benefits from the preservative qualities of compounds like Methyl 3-ethyl-2-hydroxybenzoate . Parabens, to which this compound is related, are used to extend the shelf life of food products by preventing microbial growth. Research into its safety and efficacy as a food preservative is ongoing, with implications for food safety and regulations .

Cosmetics: Preservative in Personal Care Products

In cosmetics, Methyl 3-ethyl-2-hydroxybenzoate may be utilized as a preservative to prevent spoilage and extend the shelf life of products. Its antimicrobial properties are essential for maintaining the quality and safety of skincare and makeup products .

Environmental Science: Ecotoxicology

The environmental impact of chemical compounds is a significant concern. Methyl 3-ethyl-2-hydroxybenzoate and its derivatives are assessed for their toxicity to aquatic organisms and their potential as endocrine disruptors. Research in this field aims to understand the environmental fate of such compounds and their effects on ecosystems .

Materials Science: Synthesis of Derivatives

In materials science, Methyl 3-ethyl-2-hydroxybenzoate is involved in the synthesis of various chemical derivatives. These derivatives have applications in creating new materials with specific properties, such as chiral molecules for pharmaceuticals or novel polymers with unique characteristics .

Mécanisme D'action

Pharmacokinetics

- Methyl 3-ethyl-2-hydroxybenzoate is readily absorbed from the gastrointestinal tract or through the skin. It is hydrolyzed to p-hydroxybenzoic acid (salicylic acid) and rapidly excreted in urine without significant accumulation in the body . The compound is distributed throughout the body, including inflamed tissues. Excretion occurs primarily via the kidneys.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824583 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-ethyl-2-hydroxybenzoate | |

CAS RN |

75871-40-8 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

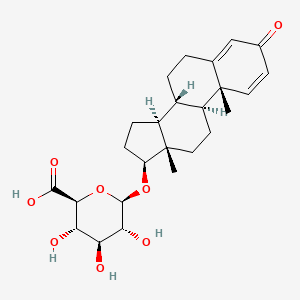

![(3R)-2-[(1R,2R)-1-Carboxy-2-hydroxypropyl]-4-({(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid](/img/structure/B1514418.png)

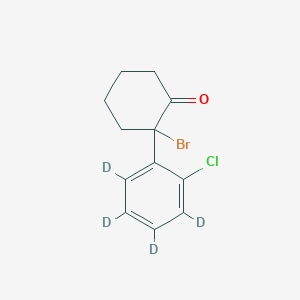

![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)

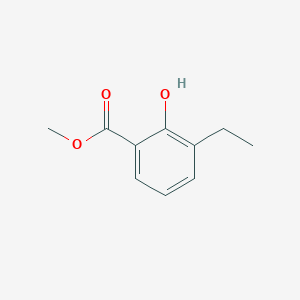

![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)

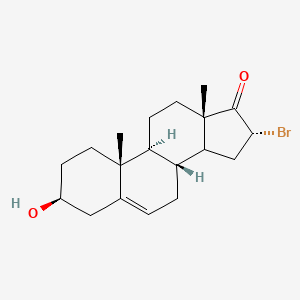

![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1514438.png)

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)